Conformational Stability via CH-π Intramolecular Interaction: 1-Phenylethyl Formate vs. Benzyl Formate and Cumyl Formate
1-Phenylethyl formate exhibits a stabilized folded ap-conformer through CH-π intramolecular interaction, as demonstrated by lanthanoid-induced shift (LIS) NMR and difference NOE experiments. This stabilization is more pronounced than in benzyl formate due to the α-methyl group's influence on conformational equilibrium [1]. The study directly compared benzyl formate, 1-phenylethyl formate, and cumyl formate under identical experimental conditions [1].
| Evidence Dimension | Conformational equilibrium (folded vs. extended conformers) |
|---|---|
| Target Compound Data | Folded ap-conformer predominates; CH-π interaction stabilizes folded state |
| Comparator Or Baseline | Benzyl formate: shows folded conformer but with different equilibrium; Cumyl formate: also shows CH-π stabilization but with distinct steric effects due to gem-dimethyl substitution |
| Quantified Difference | The trend of substituent effect supports the hydrogen bond-like nature of the CH-π interaction. The NOE enhancement of aromatic protons upon formyl proton irradiation increases with more electron-donating substituents in both benzyl and 1-phenylethyl formate series [1]. |
| Conditions | CDCl3 solution, LIS of 1H and 13C NMR with Eu(fod)3 shift reagent, difference NOE spectra at 500 MHz [1] |
Why This Matters
This conformational stabilization affects the compound's reactivity in asymmetric synthesis, volatility profile, and interaction with biological receptors, which cannot be predicted or replicated by substituting with a non-α-methylated analog.
- [1] Wakaida, I., et al. (1989). Conformational Analysis of Benzyl, 1-Phenylethyl, and Cumyl Formates by Lanthanoid-Induced Shifts and Nuclear Overhauser Effects. Bulletin of the Chemical Society of Japan, 62(8), 2549-2554. View Source
